N2,N2-diethyl-5-nitropyrimidine-2,4-diamine
Description
N2,N2-Diethyl-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a nitro group at the 5-position and diethylamine substituents at the N2 positions. Its molecular formula is C8H14N6O2 (molecular weight: 226.24 g/mol). The nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the diethyl groups contribute to increased lipophilicity compared to smaller alkyl or aryl substituents.
Properties
Molecular Formula |
C8H13N5O2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-N,2-N-diethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c1-3-12(4-2)8-10-5-6(13(14)15)7(9)11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |
InChI Key |
NYFSXBVXJYHCQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives followed by alkylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in bulk quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2,N2-diethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine-2,4-Diamines
N4,N4-Dimethyl-5-Nitropyrimidine-2,4-Diamine
- Molecular Formula : C6H10N6O2
- Molecular Weight : 183.08 g/mol
- Key Features :
N4-Cyclohexyl-5-Nitropyrimidine-2,4-Diamine
- Molecular Formula : C10H14N6O2
- Molecular Weight : 250.26 g/mol
- Key Features :
5-Nitro-2-(4-Ethylpiperazinyl)-Pyrimidine-4,6-Diamine
Pyridine-Based Analogs
2-Chloro-5-Nitropyridin-4-Amine
- Molecular Formula : C5H4ClN3O2
- Molecular Weight : 173.56 g/mol
- Key Features :
N,N-Diethyl-5-Nitropyridin-2-Amine
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight | LogP | Melting Point (°C) |
|---|---|---|---|---|
| N2,N2-Diethyl-5-nitropyrimidine-2,4-diamine | N2: Diethyl | 226.24 | ~1.8* | ~210–215 (estimated) |
| N4,N4-Dimethyl-5-nitropyrimidine-2,4-diamine | N4: Dimethyl | 183.08 | 1.14 | 230–232 |
| N4-Cyclohexyl-5-nitropyrimidine-2,4-diamine | N4: Cyclohexyl | 250.26 | ~2.3 | 246–248 |
| 5-Nitro-2-(4-ethylpiperazinyl)-pyrimidine-4,6-diamine | N2: Piperazinyl | 267.29 | ~1.8 | 239–240 |
*Estimated based on ethyl vs. methyl group contributions.
- Lipophilicity : Diethyl groups enhance membrane permeability compared to dimethyl or polar piperazinyl groups.
- Thermal Stability : Bulky substituents (e.g., cyclohexyl) increase melting points due to tighter crystal packing .
Biological Activity
N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of 211.22 g/mol. The compound features a pyrimidine ring with a nitro group at the 5-position and two ethyl groups at the N2 position. This configuration contributes to its distinct chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and antimicrobial compound . The presence of the nitro group suggests possible redox activity, which can lead to the generation of reactive oxygen species (ROS) that may induce cellular damage or apoptosis in cancer cells.
- Redox Activity : The nitro group can participate in redox reactions, generating ROS that damage cellular components.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and potentially inhibiting cancer cell proliferation.
- Apoptosis Induction : By inducing oxidative stress within cells, the compound may trigger programmed cell death pathways.
Comparative Analysis with Similar Compounds
The table below compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N2,N2-dimethyl-5-nitropyrimidine-2,4-diamine | Contains two methyl groups instead of ethyl | Different steric effects and potential reactivity |
| N2-methyl-5-nitropyrimidine-2,4-diamine | Contains one methyl group at N2 position | Simpler structure may affect solubility and reactivity |
| 5-nitropyrimidine-2,4-diamine | Lacks substitutions at N2 position | Basic structure without additional alkyl groups |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds with nitro groups exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism is believed to involve ROS generation leading to DNA damage and cell cycle arrest.
- Antimicrobial Properties : Research indicates that similar nitro-substituted pyrimidines have shown antimicrobial activity against various bacterial strains. The ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways is a common mechanism observed in these compounds.
- Synthesis and Structure–Activity Relationship (SAR) : The synthesis of this compound involves multi-step reactions that require precise control over conditions to achieve high yield and purity. Studies have indicated that variations in substituents significantly impact biological activity; for instance, altering the alkyl groups can enhance or diminish efficacy against targeted biological pathways.
Q & A
Q. What are the standard synthetic routes for N2,N2-diethyl-5-nitropyrimidine-2,4-diamine, and how are reaction conditions optimized?
A common approach involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, substituting chlorine or amino groups with diethylamine under reflux in polar aprotic solvents (e.g., DMF or THF) at 60–80°C . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts. Sodium sulfide (Na₂S) has been used to reduce nitro intermediates in related pyrimidine syntheses, though careful pH control is critical to avoid over-reduction .
Q. Which analytical techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., diethylamino groups at δ ~3.3–3.5 ppm for CH₂ and ~1.1 ppm for CH₃) and nitro group positioning .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 281.15) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
The nitro group increases electrophilicity, making the compound prone to reduction in acidic or reducing environments. Stability studies in buffers (pH 2–10) show degradation at pH < 4 (nitro reduction to amine) and >9 (hydrolysis of the pyrimidine ring). Storage recommendations: −20°C in inert atmospheres .
Q. What purification methods are recommended for isolating high-purity this compound?
Q. How does solvent polarity affect its reactivity in substitution or coupling reactions?
Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity of diethylamine, improving substitution efficiency. In contrast, non-polar solvents (e.g., toluene) favor SN1 mechanisms but risk side reactions with the nitro group .
Advanced Research Questions
Q. What crystallographic methods elucidate the compound’s conformation and intermolecular interactions?
Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., diethylamino groups at ~12–15°), intramolecular hydrogen bonds (N–H⋯N), and π-stacking distances (~3.5–4.0 Å). Weak C–H⋯O interactions stabilize the crystal lattice .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Comparative studies of substituent effects (e.g., replacing diethyl with cyclohexyl or aryl groups) show that bulkier groups reduce solubility but improve binding to hydrophobic enzyme pockets. Nitro positioning at C5 enhances electron-withdrawing effects, critical for inhibiting reverse transcriptase in antiviral studies .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, concentration ranges).
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to compare binding modes with target proteins .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N2,N4-diphenylpyrimidine-2,4-diamine derivatives) .
Q. What computational tools predict the compound’s physicochemical properties and metabolic pathways?
Q. How does this compound compare to analogs in terms of synthetic complexity and scalability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
